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Compound of Interest

Compound Name: Lapatinib-d4-1

Cat. No.: B12404783 Get Quote

This technical guide provides a comprehensive overview of Lapatinib-d4, a deuterated analog

of Lapatinib. It is intended for researchers, scientists, and drug development professionals,

offering detailed information on its chemical properties, structure, mechanism of action, and

relevant experimental protocols.

Core Chemical and Physical Properties
Lapatinib-d4 is a stable, isotope-labeled version of Lapatinib, a potent dual tyrosine kinase

inhibitor. The deuterium labeling makes it a valuable internal standard for quantitative

bioanalytical studies, such as mass spectrometry and liquid chromatography, ensuring precise

and accurate measurements of Lapatinib in biological samples.[1][2]
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Property Value Source

IUPAC Name

N-{3-chloro-4-[(3-

fluorophenyl)methoxy]phenyl}-

6-[5-({[2-

methanesulfonyl(1,1,2,2-

²H₄)ethyl]amino}methyl)furan-

2-yl]quinazolin-4-amine

[3]

CAS Number 1184263-99-7 [3]

Molecular Formula C₂₉H₂₂D₄ClFN₄O₄S [4]

Molecular Weight 585.09 g/mol [3]

Appearance Yellow solid [5][6]

Solubility
Water: 0.007 mg/mL (for

Lapatinib)
[5][6]

Storage Temperature 2-8 °C [3]

Purity ≥99% [3]

Chemical Structure
Lapatinib is a 4-anilinoquinazoline derivative.[6][7] The structure of Lapatinib-d4 is identical to

that of Lapatinib, with the exception of four deuterium atoms replacing four hydrogen atoms on

the ethyl group of the methylsulfonyl ethylamino methyl side chain.

Structure of Lapatinib: N-[3-Chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-

methylsulfonylethylamino)methyl]-2-furyl]quinazolin-4-amine[5][8]

The deuteration in Lapatinib-d4 is specifically at the 1,1,2,2 positions of the ethyl group

attached to the sulfonyl group.

Mechanism of Action and Signaling Pathways
Lapatinib is a dual tyrosine kinase inhibitor that targets the intracellular kinase domains of both

the Epidermal Growth Factor Receptor (EGFR, also known as ErbB1) and the Human
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Epidermal Growth Factor Receptor 2 (HER2, also known as ErbB2).[8][9][10][11][12] By

binding to the ATP-binding pocket of these receptors, Lapatinib prevents their

autophosphorylation and subsequent activation of downstream signaling pathways.[8][13] This

inhibition blocks critical pathways for cell proliferation and survival, including the

Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt/mTOR pathways, ultimately leading to cell cycle

arrest and apoptosis in cancer cells that overexpress these receptors.[9][11][13][14]
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Lapatinib inhibits EGFR and HER2 signaling pathways.

Synthesis and Formulation
While specific synthesis details for Lapatinib-d4 are proprietary, the general synthesis of

Lapatinib has been reported. One environmentally responsible synthesis involves a 5-step, 3-

pot sequence primarily using recyclable water as a solvent, which is a greener alternative to
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methods relying on organic solvents.[15] Another patented method describes a one-pot

reaction with a high conversion rate and purity, suitable for industrial production.[16] The

synthesis of Lapatinib-d4 would involve a similar pathway, with the introduction of a deuterated

starting material or reagent at the appropriate step to achieve the desired labeling.

The final drug product is typically formulated as a ditosylate salt monohydrate.[6] Each 250 mg

tablet of the brand name drug TYKERB® contains 405 mg of lapatinib ditosylate monohydrate,

which is equivalent to 250 mg of the lapatinib free base.[6]
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A simplified workflow for the synthesis of Lapatinib.

Experimental Protocols
Lapatinib and its deuterated form are often analyzed using reversed-phase high-performance

liquid chromatography (RP-HPLC), frequently coupled with mass spectrometry (LC-MS) for

bioanalytical applications.[17][18]

Example RP-HPLC Method for Lapatinib Estimation:[18]

Instrumentation: High-Performance Liquid Chromatography system with UV detection.

Column: ODS C-18 RP column (4.6 mm i.d. × 250 mm).

Mobile Phase: A mixture of acetonitrile and water (50:50 v/v).

Flow Rate: 1.0 mL/min.

Detection Wavelength: 232 nm.

Internal Standard: Gemcitabine Hydrochloride.

Retention Times: Lapatinib (4.25 ± 0.05 min), Gemcitabine Hydrochloride (6.10 ± 0.05 min).
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Linearity: 2-60 µg/mL.

Limit of Detection (LOD): 0.265 µg/mL.

Limit of Quantitation (LOQ): 0.884 µg/mL.

Bioanalytical Method using LC-MS:[17]

For the determination of Lapatinib in human plasma, a liquid-liquid extraction is typically

performed, followed by LC-MS analysis. Lapatinib-d4 serves as the internal standard in such

assays.

Sample Preparation: Liquid-liquid extraction with a solvent like methyl t-butyl ether.

Chromatographic Separation: A C18 column (e.g., Zorbax SB-C18) with an isocratic mobile

phase.

Mobile Phase: A mixture of a formic buffer and an organic phase

(acetonitrile/methanol/formic acid).

Detection: Single quadrupole or tandem mass spectrometry.
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A typical workflow for the bioanalysis of Lapatinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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